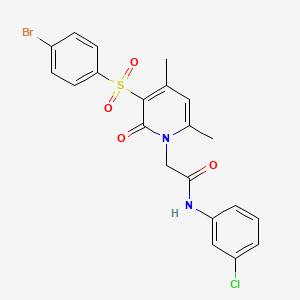

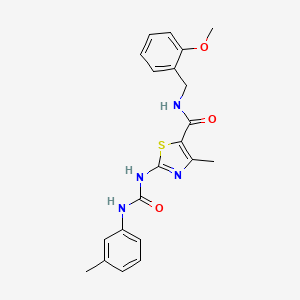

![molecular formula C17H9ClN2O B2587392 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-54-1](/img/structure/B2587392.png)

3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, also known as 3-CPIP, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound containing an indeno-pyridazinone ring system, which is a type of heterocyclic ring system that contains nitrogen, oxygen and carbon atoms. The compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibitors

Research indicates that derivatives of 5H-indeno[1,2-c]pyridazin-5-one, through modification at specific positions, exhibit inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. This activity suggests potential applications in treating neurological disorders. For instance, compounds with lipophilic groups at the 3-position or C-8 have shown increased MAO-B inhibitory potency. One derivative, in particular, demonstrated competitive inhibition with significant selectivity against MAO-B, suggesting its potential utility in designing treatments for diseases associated with MAO-B, such as Parkinson's disease (Reniers et al., 2011).

Antimicrobial and Antifungal Activities

Certain pyridazinone derivatives have been studied for their antimicrobial and antifungal properties. For example, reactions leading to the creation of new heterocyclic compounds with a pyridazinone base have shown some compounds to exhibit antimicrobial and antifungal activities. This suggests their potential application in developing new antimicrobial agents (Sayed et al., 2003).

Synthetic Routes and Structural Analysis

Efficient synthetic routes for producing substituted 3-aryl indeno[1,2-c]pyridazines, which could serve as potential MAO-A inhibitors, have been developed. These methods highlight the novelty of the indenopyridazine derivatives and their high regioselectivity, using water as the solvent without the need for toxic metal catalysts, thus presenting a green synthesis approach (Rimaz et al., 2017).

Antioxidant Properties

Some derivatives have been synthesized and evaluated for their antioxidant and antiradical activities. This research underscores the potential of these compounds in medicinal chemistry, particularly in designing agents that could mitigate oxidative stress-related diseases (Bekircan et al., 2008).

Wirkmechanismus

Target of Action

Pyridazinone derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can exhibit antihypertensive activity by virtue of their vasorelaxant property .

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)indeno[1,2-c]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O/c18-11-5-3-4-10(8-11)15-9-14-16(20-19-15)12-6-1-2-7-13(12)17(14)21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDGQUMCZLAFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

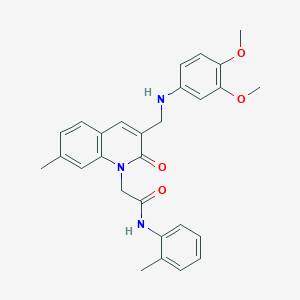

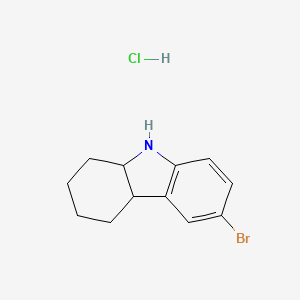

![N-cyclopropyl-1-[6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2587314.png)

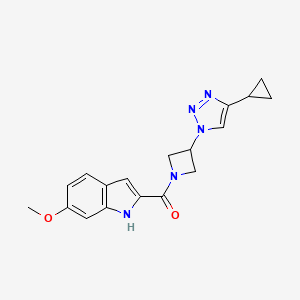

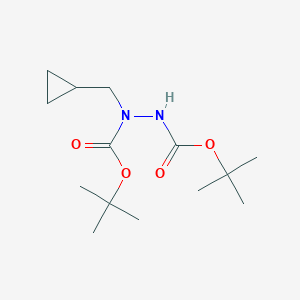

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

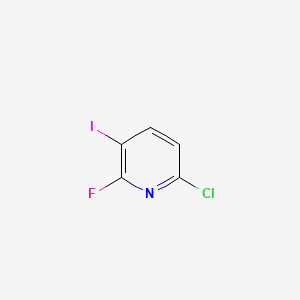

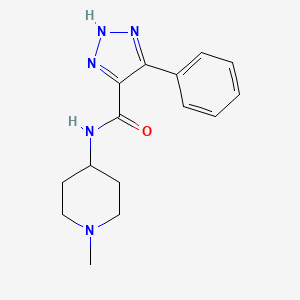

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)

![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)